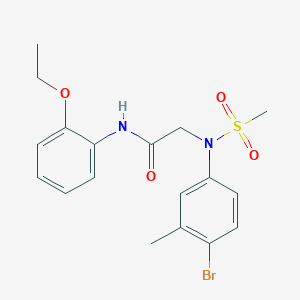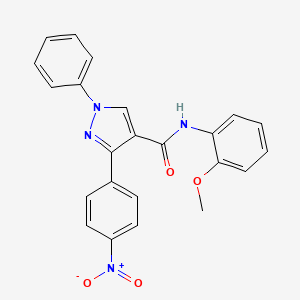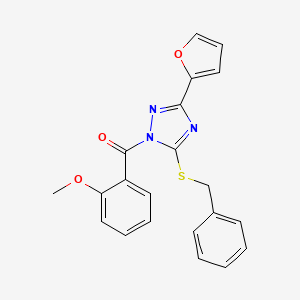![molecular formula C19H17NO6 B3618044 7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3618044.png)
7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE
Übersicht
Beschreibung
7-[(2-Methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromenone core substituted with methoxy and nitrophenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
The synthesis of 7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step typically involves the methylation of a hydroxyl group using reagents such as dimethyl sulfate or methyl iodide.
Nitration of the phenyl ring:
Coupling of the methoxy and nitrophenyl groups: This step involves the formation of an ether linkage between the chromenone core and the substituted phenyl ring, often using reagents like sodium hydride or potassium carbonate in an appropriate solvent.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
7-[(2-Methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds with various aryl or alkyl halides.
Wissenschaftliche Forschungsanwendungen
7-[(2-Methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in medicinal chemistry.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its specific chemical properties.
Wirkmechanismus
The mechanism of action of 7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one depends on its interaction with specific molecular targets. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components. Similarly, if the compound has anticancer properties, it may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one include:
2-Methoxy-5-nitrophenol: This compound shares the methoxy and nitrophenyl groups but lacks the chromenone core, resulting in different chemical properties and reactivity.
4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone: This compound has a similar substitution pattern on the phenyl ring but features a different core structure, leading to distinct applications and reactivity.
2-Methoxy-4-nitrobenzoic acid:
The uniqueness of this compound lies in its combination of functional groups and the chromenone core, which imparts specific chemical properties and reactivity that are not observed in the similar compounds mentioned above.
Eigenschaften
IUPAC Name |
7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-11-8-18(21)26-19-12(2)16(7-5-15(11)19)25-10-13-9-14(20(22)23)4-6-17(13)24-3/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHMHRDKVDYTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3617965.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B3617973.png)

![N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3617983.png)
![N-(4-fluorophenyl)-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3617987.png)

![methyl {4-[(2-iodobenzoyl)amino]phenoxy}acetate](/img/structure/B3618003.png)

![4-methoxy-3-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3618011.png)

![N-(3-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3618025.png)
![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B3618029.png)

![N-benzyl-N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B3618038.png)
